molecular formula C26H23N5O4 B356817 17-(2,3-dihydro-1,4-benzodioxin-6-yl)-14-methyl-13-(oxolan-2-ylmethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one CAS No. 799830-46-9

17-(2,3-dihydro-1,4-benzodioxin-6-yl)-14-methyl-13-(oxolan-2-ylmethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

Cat. No.: B356817
CAS No.: 799830-46-9
M. Wt: 469.5g/mol
InChI Key: JMPANNUWTAXNOK-UHFFFAOYSA-N
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Description

11-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-(tetrahydro-2-furanylmethyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one is a complex organic compound that belongs to the class of pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalines This compound is characterized by its unique structure, which includes a benzodioxin ring, a tetrahydrofuran ring, and a pyrimidoquinoxaline core

Properties

CAS No.

799830-46-9

Molecular Formula

C26H23N5O4

Molecular Weight

469.5g/mol

IUPAC Name

17-(2,3-dihydro-1,4-benzodioxin-6-yl)-14-methyl-13-(oxolan-2-ylmethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

InChI

InChI=1S/C26H23N5O4/c1-15-27-24-22(26(32)30(15)14-17-5-4-10-33-17)23-25(29-19-7-3-2-6-18(19)28-23)31(24)16-8-9-20-21(13-16)35-12-11-34-20/h2-3,6-9,13,17H,4-5,10-12,14H2,1H3

InChI Key

JMPANNUWTAXNOK-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C3=NC4=CC=CC=C4N=C3N2C5=CC6=C(C=C5)OCCO6)C(=O)N1CC7CCCO7

Canonical SMILES

CC1=NC2=C(C3=NC4=CC=CC=C4N=C3N2C5=CC6=C(C=C5)OCCO6)C(=O)N1CC7CCCO7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-(tetrahydro-2-furanylmethyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Benzodioxin Ring: This is achieved by reacting 1,4-benzodioxane-6-amine with appropriate reagents under controlled conditions.

    Construction of the Pyrimidoquinoxaline Core: This involves the cyclization of intermediate compounds through condensation reactions.

    Introduction of the Tetrahydrofuran Ring: This step involves the addition of tetrahydrofuran moieties to the core structure using specific reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

11-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-(tetrahydro-2-furanylmethyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce tetrahydro derivatives.

Scientific Research Applications

11-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-(tetrahydro-2-furanylmethyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 11-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-(tetrahydro-2-furanylmethyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    11-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-(tetrahydro-2-furanylmethyl)-3,11-dihydro-4H-pyrimido[5’,4’4,5]pyrrolo[2,3-b]quinoxalin-4-one: A structurally similar compound with slight variations in the substituents.

    Pyrimidoquinoxaline Derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

The uniqueness of 11-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-(tetrahydro-2-furanylmethyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

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